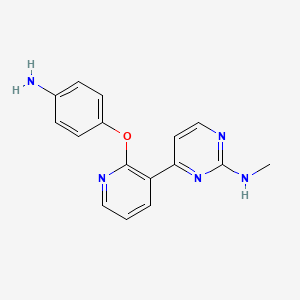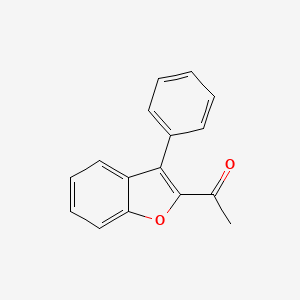![molecular formula C17H16O4 B8610529 DIMETHYL 4'-METHYL[1,1'-BIPHENYL]-2,5-DICARBOXYLATE CAS No. 67801-53-0](/img/structure/B8610529.png)
DIMETHYL 4'-METHYL[1,1'-BIPHENYL]-2,5-DICARBOXYLATE
描述
[1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester: is an organic compound with the molecular formula C17H16O4 It is a derivative of biphenyl, featuring two benzene rings connected by a single bond, with carboxylic acid and methyl ester functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester typically involves esterification reactions. One common method is the Fischer esterification, where the corresponding carboxylic acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the use of acid chlorides, where the carboxylic acid is first converted to its acid chloride derivative, which then reacts with methanol to form the ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
[1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and methanol.
Reduction: Reduction of the ester groups can produce the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
科学研究应用
Chemistry
In chemistry, [1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of polymers and other organic compounds .
Biology and Medicine
In biological and medical research, this compound is studied for its potential therapeutic properties. It has been investigated for its role in drug delivery systems and as a component in pharmaceuticals .
Industry
Industrially, this compound is used in the production of polymers with high thermal stability and electrical insulation properties. These polymers are utilized in the electronics and automotive industries .
作用机制
The mechanism of action of [1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- [1,1’-Biphenyl]-4,4’-dicarboxylic acid, dimethyl ester
- Biphenyl-4,4’-dicarboxylic acid
- Dimethyl biphenyl-4,4’-dicarboxylate
Uniqueness
Compared to similar compounds, [1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester has unique structural features that influence its reactivity and applications. The presence of the methyl group at the 4’ position can affect its chemical behavior and interactions, making it suitable for specific applications in polymer synthesis and pharmaceuticals .
属性
CAS 编号 |
67801-53-0 |
|---|---|
分子式 |
C17H16O4 |
分子量 |
284.31 g/mol |
IUPAC 名称 |
dimethyl 2-(4-methylphenyl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H16O4/c1-11-4-6-12(7-5-11)15-10-13(16(18)20-2)8-9-14(15)17(19)21-3/h4-10H,1-3H3 |
InChI 键 |
LETKDZPIJVKUHW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4,5-trimethoxy-N'-{[3-(trifluoromethyl)phenyl]methylidene}benzohydrazide](/img/structure/B8610448.png)






![4-ethylpyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B8610490.png)


![2,3-Diaza-spiro[4.4]non-2-ene](/img/structure/B8610511.png)



